2-(tert-butyl)-6H-benzo[c]chromen-6-one
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Overview
Description
2-(tert-butyl)-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenes This compound is characterized by the presence of a tert-butyl group attached to the benzochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the use of a transition metal-free protocol mediated by tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI). This method proceeds via oxidative C–C bond formation, starting from chroman-4-ones . The reaction conditions typically involve the use of TBHP (5–6 M in decane) and a catalytic amount of TBAI, resulting in good to excellent yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the benzochromene core.
Common Reagents and Conditions
Oxidation: TBHP in the presence of TBAI.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles under suitable conditions, such as basic or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can yield oxidized benzochromene derivatives, while reduction with NaBH4 can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of oxidoreductase enzymes, thereby exerting antioxidant effects . Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
2-(tert-butyl)-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
- **6H-benzo[c
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-tert-butylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O2/c1-17(2,3)11-8-9-15-14(10-11)12-6-4-5-7-13(12)16(18)19-15/h4-10H,1-3H3 |
InChI Key |
UNMYBPNLKNQQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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